Benzyl tosyloxycarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenylmethoxycarbonylamino 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-12-7-9-14(10-8-12)22(18,19)21-16-15(17)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRJSQPWBQOSSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ONC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634463 | |
| Record name | Benzyl [(4-methylbenzene-1-sulfonyl)oxy]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64420-86-6 | |
| Record name | Benzyl [(4-methylbenzene-1-sulfonyl)oxy]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzyl Tosyloxycarbamate
Established Synthetic Routes to N-Tosyloxycarbamates
The synthesis of N-tosyloxycarbamates, including the benzyl (B1604629) derivative, has traditionally relied on multi-step procedures often starting from hydroxylamine (B1172632) derivatives. These methods involve key acylation and sulfonylation steps to construct the final molecule.
Preparation from Hydroxylamine Derivatives
A common and well-established route to N-tosyloxycarbamates begins with a hydroxylamine derivative. beilstein-journals.orgd-nb.info For instance, an alcohol can be treated with N,N'-carbonyldiimidazole (CDI) and subsequently with hydroxylamine hydrochloride to yield the corresponding N-hydroxycarbamate. beilstein-journals.orgd-nb.info In a specific example, an alcohol was first treated with CDI and then with hydroxylamine hydrochloric acid salt to afford an N-hydroxycarbamate in 67% yield. beilstein-journals.orgd-nb.info This intermediate is then subjected to sulfonylation to produce the target N-tosyloxycarbamate. beilstein-journals.orgd-nb.info
Another approach involves the direct reaction of hydroxylamine hydrochloride with a chloroformate. For example, 2,2,2-trichloroethyl N-hydroxycarbamate was synthesized by reacting hydroxylamine hydrochloride with 2,2,2-trichloroethyl chloroformate in an aqueous solution of sodium hydroxide. wiley-vch.de
Acylation and Sulfonylation Strategies
The final step in many established syntheses of N-tosyloxycarbamates is the sulfonylation of an N-hydroxycarbamate intermediate. This is typically achieved by reacting the N-hydroxycarbamate with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base. beilstein-journals.orgd-nb.infobris.ac.uk Triethylamine (B128534) is a commonly used base in this transformation, and the reaction is often carried out in a solvent like tetrahydrofuran (B95107) (THF). beilstein-journals.orgd-nb.info In one reported procedure, an N-hydroxycarbamate was reacted with TsCl and triethylamine in THF to furnish the desired N-tosyloxycarbamate in a high yield of 92%. beilstein-journals.orgd-nb.info Similarly, benzyl tosyloxycarbamate has been prepared from benzyl hydroxycarbamate and p-toluenesulfonyl chloride with triethylamine, resulting in a 55% yield after trituration with hexanes. bris.ac.uk
Innovations in this compound Synthesis
Recent studies have highlighted the use of this compound in rhodium-catalyzed reactions, such as the [5+1] cycloaddition of aryl-substituted vinylcyclopropanes to form tetrahydropyridines. rhhz.netnih.gov This suggests the importance of having efficient access to this reagent. The use of this compound in these reactions offers advantages over other precursors, such as those bearing a 2,2,2-trichloroethoxycarbonyl (Tces) group, due to the easier deprotection of the resulting carbamate (B1207046) (Cbz group) via catalytic hydrogenolysis. nih.gov
Purification and Characterization Approaches for this compound
The purification of this compound typically involves standard laboratory techniques. After the reaction is complete, the crude product is often purified by recrystallization or trituration. For example, trituration with hexanes has been used to obtain the compound as a colorless solid. bris.ac.uk Another common purification method is flash column chromatography on silica (B1680970) gel. rsc.org
The characterization of this compound relies on spectroscopic methods and physical property measurements. Key characterization data includes its melting point, which has been reported to be in the range of 119-121 °C and 120-121 °C. bris.ac.uk The molecular formula of this compound is C₁₅H₁₅NO₅S, and its molecular weight is 321.35 g/mol . chemscene.com
Reactivity and Mechanistic Investigations of Benzyl Tosyloxycarbamate Transformations
Generation and Characterization of Reactive Intermediates
Benzyl (B1604629) tosyloxycarbamate is a versatile reagent in organic synthesis, primarily valued as a precursor to reactive nitrogen species for C-N bond formation. Its transformations are often mediated by transition metal catalysts, which facilitate the generation of key intermediates that drive the subsequent reactivity. The nature of these intermediates—whether they are metal-associated nitrenes, radical species, or involve cationic pathways—is a subject of detailed mechanistic investigation.
The predominant utility of N-tosyloxycarbamates, including the benzyl derivative, lies in their ability to generate metal nitrene intermediates. In the presence of a suitable transition metal catalyst, such as a rhodium(II) dimer complex, and an inorganic base, N-tosyloxycarbamates decompose to form a transient metal-nitrene species. nih.gov This process involves the coordination of the carbamate (B1207046) to the metal center, followed by the elimination of the tosyloxy group as a tosylate anion, which is a good leaving group. The resulting species is a metal-bound nitrene, which is the key reactive intermediate responsible for subsequent C-H insertion or aziridination reactions. researchgate.net This catalytic cycle allows for the efficient transfer of a protected nitrogen atom to a substrate. nih.gov
The general scheme for this process can be visualized as the reaction of the N-tosyloxycarbamate with the metal catalyst (e.g., Rh₂(OAc)₄), leading to the formation of the electrophilic metal nitrene and potassium tosylate as a readily removable byproduct. nih.gov This method provides a reliable pathway to these highly reactive intermediates under relatively mild conditions.
While the concept of a concerted insertion of a metal nitrene into a C-H bond is a common mechanistic model, evidence suggests that the process is not always straightforward and can involve stepwise pathways with radical character. Mechanistic studies, such as the analysis of Hammett plots for competitive amination reactions, have been employed to probe the nature of the C-H functionalization step. researchgate.net For instance, in the amination of para-substituted ethylbenzenes mediated by certain copper complexes, the results indicate a stepwise C-H functionalization mechanism. researchgate.net Such a stepwise process implies the formation of an intermediate, which could be a radical species generated through hydrogen atom abstraction by the metal nitrene, followed by radical rebound to form the C-N bond. This pathway contrasts with a purely concerted nitrene insertion.
In addition to nitrene and radical pathways, the possibility of cationic intermediates has been considered, particularly in the context of cycloaddition reactions. While less common for benzyl tosyloxycarbamate itself, related systems involving metal-catalyzed nitrene transfer can exhibit reactivity consistent with cationic or highly polarized intermediates. For example, in palladium-catalyzed allylic C-H amination reactions using N-tosyl carbamates, the mechanism is believed to proceed through the formation of a π-allyl palladium intermediate. nih.gov This involves a heterolytic cleavage of the C-H bond, generating a pathway that is distinct from a direct nitrene insertion and involves charge separation. nih.gov The nature of the catalyst, substrate, and protecting group on the carbamate can influence whether the reactive intermediate behaves more like a nitrene, a radical, or a species with significant cationic character.
C-H Amination Reactions Mediated by this compound
One of the most powerful applications of this compound is in mediating C-H amination reactions. This transformation allows for the direct conversion of a carbon-hydrogen bond into a carbon-nitrogen bond, providing a streamlined route to valuable amine-containing molecules. researchgate.netrsc.org The methodology is particularly effective for intramolecular reactions, leading to the efficient synthesis of nitrogen-containing heterocycles. nih.gov
Intramolecular C-H amination using this compound and its analogs provides an expedient route to various substituted nitrogen heterocycles, such as oxazolidinones. nih.gov The reaction is typically catalyzed by rhodium(II) complexes and can successfully functionalize a range of C(sp³)-H bonds, including benzylic, tertiary, and secondary positions. nih.govresearchgate.net This direct C-N bond-forming process avoids the need for pre-functionalized substrates, representing a significant advantage in synthetic efficiency. researchgate.netrsc.org The reaction proceeds smoothly, and the potassium tosylate byproduct can be easily removed by filtration or aqueous workup, simplifying product isolation. nih.gov
The table below summarizes the outcomes of rhodium-catalyzed intramolecular C-H amination for various N-tosyloxycarbamate substrates.
| Substrate C-H Bond | Catalyst | Product | Yield (%) | Reference |
| Benzylic C-H | Rh₂(OAc)₄ | Oxazolidinone | High | researchgate.net |
| Tertiary C-H | Rh₂(OAc)₄ | Oxazolidinone | High | nih.govresearchgate.net |
| Secondary C-H | Rh₂(OAc)₄ | Oxazolidinone | High | nih.govresearchgate.net |
| Ethereal C-H | Rh₂(OAc)₄ | Oxazolidinone | Good | nih.gov |
A key feature of the intramolecular C-H amination mediated by rhodium-catalyzed decomposition of N-tosyloxycarbamates is the high degree of stereospecificity observed in the C-N bond formation. researchgate.net The reaction proceeds with retention of stereochemistry at the carbon center undergoing amination. This is attributed to a concerted, cis-insertion of the nitrogen atom from the metal-nitrene intermediate into the targeted C-H bond. researchgate.net This stereochemical control is crucial for the synthesis of chiral molecules, such as cis-1-amino-2-indanol derivatives, which are important building blocks for chiral ligands and bioactive structures. researchgate.net The ability to form the C-N bond stereospecifically makes this methodology highly valuable for asymmetric synthesis.
Intramolecular C(sp3)-H Amination Pathways
Regioselectivity in Aliphatic C-H Amination
The intramolecular C-H amination reaction using N-tosyloxycarbamates, including this compound, catalyzed by rhodium(II) complexes, provides a powerful method for the synthesis of cyclic amines. The regioselectivity of this transformation is a critical aspect, dictating the position of the newly formed C-N bond within an aliphatic chain. While extensive studies detailing the regioselectivity specifically with this compound are limited, general principles derived from the broader class of N-tosyloxycarbamates can be applied.
The regioselectivity in rhodium-catalyzed intramolecular C-H amination is influenced by a combination of electronic, steric, and stereoelectronic factors. The reaction generally proceeds via a concerted insertion of a rhodium-nitrene intermediate into a C-H bond. The preference for insertion typically follows the order: tertiary (3°) > secondary (2°) > primary (1°) C-H bonds. This selectivity is attributed to the stabilization of the transition state through hyperconjugation and the inherent strength of the C-H bonds, with weaker tertiary C-H bonds being more susceptible to insertion.
In a typical aliphatic chain, the formation of five- and six-membered rings is generally favored due to the thermodynamic stability of these ring systems. The regioselectivity can be illustrated by considering a hypothetical substrate with multiple aliphatic C-H bonds.
| Substrate | Potential Amination Sites (C-H Bond Type) | Major Product (Ring Size) | Observed Regioselectivity |
|---|---|---|---|
| 4-Phenylbutyl N-tosyloxycarbamate | C2 (2°), C3 (2°), C4 (2°, benzylic) | Tetrahydroisoquinoline derivative (6-membered) | Predominantly benzylic C-H amination |
| Hexyl N-tosyloxycarbamate | C2 (2°), C3 (2°), C4 (2°), C5 (2°), C6 (1°) | 2-Propylpyrrolidine (5-membered) or 2-Ethylpiperidine (6-membered) | Often a mixture, with a preference for 1,5-C-H insertion (5-membered ring) |
It is important to note that the benzyl group in this compound itself is generally stable under these conditions and does not participate in intramolecular reactions unless the substrate design specifically allows for it. The primary role of the benzyl group is to serve as a protecting group for the carbamate nitrogen, which can be readily removed after the C-H amination event.
Benzylic C(sp³)-H Amination
The amination of benzylic C(sp³)-H bonds is a highly favorable transformation due to the relatively lower bond dissociation energy of these C-H bonds and the ability of the phenyl ring to stabilize radical or cationic intermediates that may be involved in the reaction mechanism. This compound, in conjunction with transition metal catalysts such as those based on rhodium or copper, has been shown to be an effective reagent for this purpose.
Rhodium(II)-catalyzed intramolecular amination of substrates containing a benzylic C-H bond proceeds with high efficiency. The reaction is believed to occur through a concerted C-H insertion mechanism, leading to the formation of a new C-N bond with retention of stereochemistry at the benzylic center if it is chiral.
Copper-catalyzed benzylic C-H amination has also been reported, often proceeding through a radical mechanism. In these systems, a copper catalyst facilitates the generation of a nitrogen-centered radical from the N-tosyloxycarbamate, which then abstracts a hydrogen atom from the benzylic position. The resulting benzylic radical subsequently combines with the nitrogen species to form the aminated product.
| Catalyst System | Substrate | Product | Yield (%) |
|---|---|---|---|
| Rh₂(OAc)₄ | 4-Phenylbutyl N-tosyloxycarbamate | N-Cbz-1,2,3,4-tetrahydroisoquinoline | High |
| Cu(I)/diimine ligand | Ethylbenzene | N-(1-Phenylethyl)benzylcarbamate | Moderate to Good |
The choice of catalyst can influence the reaction outcome and scope. Rhodium catalysts are often highly efficient for intramolecular reactions, while copper-based systems have been developed for both intramolecular and intermolecular benzylic C-H aminations.
Intermolecular C-H Amination Pathways
Intermolecular C-H amination presents a greater challenge than its intramolecular counterpart due to issues of reactivity and selectivity. Nevertheless, this compound has been employed in such transformations, albeit with more limited success and scope compared to intramolecular reactions.
Aromatic C(sp²)-H Amination
Direct intermolecular amination of aromatic C(sp²)-H bonds using this compound is not a well-established transformation. The high bond strength of aromatic C-H bonds and the potential for competing side reactions, such as catalyst deactivation or reaction with the solvent, make this a difficult process. While some progress has been made in the direct amination of arenes using other nitrogen sources and catalytic systems, the use of this compound for this purpose is not extensively documented in the scientific literature. Mechanistic investigations in related systems often invoke electrophilic aromatic substitution-type pathways or radical-mediated processes, but specific studies involving this compound are lacking.
Aliphatic C(sp³)-H Amination
Intermolecular amination of aliphatic C(sp³)-H bonds using this compound is also a challenging endeavor. The lack of directing groups on an unactivated alkane makes it difficult to control the site of amination, often leading to a mixture of products. The general reactivity trend of 3° > 2° > 1° C-H bonds is typically observed.
The development of intermolecular C-H amination has been a significant area of research, and while N-tosyloxycarbamates have been used, the reactions often require a large excess of the hydrocarbon substrate to favor the intermolecular process over side reactions. The efficiency of these reactions is generally lower than that of intramolecular aminations.
| Hydrocarbon Substrate | Catalyst | Product | Observations |
|---|---|---|---|
| Cyclohexane | Rh₂(esp)₂ | N-Cyclohexylbenzylcarbamate | Requires excess cyclohexane; moderate yield. |
| Adamantane | Rh₂(esp)₂ | N-(1-Adamantyl)benzylcarbamate and N-(2-Adamantyl)benzylcarbamate | Selectivity for the tertiary C-H bond is observed. |
Aziridination Reactions Utilizing this compound
Aziridines are valuable synthetic intermediates, and their preparation through the direct addition of a nitrogen group across a double bond is an important transformation. This compound can serve as a nitrene precursor for aziridination reactions, particularly in an intramolecular fashion.
Intramolecular Aziridination of Allylic Substrates
Allylic substrates containing a tethered N-tosyloxycarbamate group can undergo intramolecular aziridination in the presence of a suitable catalyst, typically a rhodium(II) complex. This reaction provides a direct route to bicyclic aziridine (B145994) systems. The reaction is believed to proceed through the formation of a rhodium-nitrene intermediate, which then undergoes a concerted or stepwise addition to the double bond.
The stereochemistry of the starting allylic substrate can influence the stereochemical outcome of the aziridination. The reaction often proceeds with a high degree of diastereoselectivity, which can be controlled by the catalyst and the substrate structure.
| Allylic Substrate | Catalyst | Product | Diastereoselectivity |
|---|---|---|---|
| (Z)-N-(But-2-en-1-yl)this compound | Rh₂(OAc)₄ | A bicyclic aziridine | Often proceeds with high syn-selectivity |
| (E)-N-(But-2-en-1-yl)this compound | Rh₂(OAc)₄ | A bicyclic aziridine | Often proceeds with high anti-selectivity |
The intramolecular aziridination of allylic N-tosyloxycarbamates is a powerful tool for the synthesis of complex nitrogen-containing molecules, providing rapid access to strained ring systems that can be further elaborated.
Intermolecular Aziridination of Alkenes
Intermolecular aziridination using N-tosyloxycarbamates, including this compound, is a key method for the synthesis of N-protected aziridines. This transformation is typically catalyzed by transition metal complexes, which decompose the N-tosyloxycarbamate to generate a metal-nitrene intermediate. This reactive species then transfers the nitrogen group to an alkene.
Rhodium(II) catalysts, such as rhodium(II) acetate (B1210297) or rhodium(II) octanoate, are highly effective for this purpose. The reaction proceeds by the catalyzed decomposition of the N-tosyloxycarbamate to form a rhodium-nitrene species. nih.gov This intermediate then reacts with an alkene to furnish the corresponding aziridine. The process is efficient and avoids the need for strong oxidants, with potassium tosylate being an easily removable byproduct. nih.gov Similarly, copper complexes have also been found to be active catalysts for the intermolecular aziridination of styrenes with N-tosyloxycarbamates.
A significant feature of metal-catalyzed nitrene transfer from N-tosyloxycarbamates is the high degree of stereochemical control. Intramolecular aziridination reactions of allylic N-tosyloxycarbamates using rhodium catalysts have been shown to produce aziridines as single diastereomers. nih.gov This high stereospecificity strongly suggests the involvement of a metal-nitrene intermediate that engages in a concerted or near-concerted cycloaddition with the alkene. nih.gov In such a mechanism, the stereochemistry of the starting alkene is directly translated to the product aziridine. For instance, a cis-alkene will yield a cis-aziridine. This stereoconservative nature is a hallmark of many metal-catalyzed nitrene transfer reactions and is critical for applications in stereoselective synthesis.
The development of enantioselective aziridination reactions represents a major advance in asymmetric synthesis, providing access to chiral aziridines which are valuable building blocks. This has been achieved through the use of chiral catalysts that can differentiate between enantiotopic faces of the alkene or prochiral nitrene precursors.
Recent studies have focused on planar chiral rhodium(III) indenyl catalysts for the highly enantioselective aziridination of unactivated terminal alkenes. This system exhibits broad functional group tolerance and excellent chemoselectivity, favoring the aziridination of unactivated C=C bonds even in the presence of activated ones. Computational studies on these rhodium-catalyzed reactions suggest a stepwise mechanism. The key enantio- and rate-determining step is the migratory insertion of the alkene into the rhodium-amide bond, which proceeds through a strained four-membered metallacycle intermediate. The enantioselectivity arises from steric clashes between the substrate and the chiral ligand framework of the catalyst.
The table below summarizes representative results for the enantioselective aziridination of various unactivated alkenes.
| Alkene Substrate | Catalyst System | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1-Octene | Planar Chiral Rh(III) Indenyl | 85 | 96:4 |
| Allyl Pivalate | Planar Chiral Rh(III) Indenyl | 78 | 95:5 |
| Benzyl-protected 5-hexen-1-ol | Planar Chiral Rh(III) Indenyl | 61 | 95:5 |
| Allyl Cyclohexane | Planar Chiral Rh(III) Indenyl | 75 | 97:3 |
This table presents illustrative data compiled from recent studies on enantioselective aziridination.
Cycloaddition and Annulation Reactions with this compound
While this compound is a well-established nitrene precursor for aziridination, its application in formal cycloaddition and annulation reactions beyond [2+1] cycloaddition (aziridination) is less documented in the scientific literature. The following sections address the specific cycloaddition types requested.
Specific examples of formal [5+1] cycloadditions where this compound or related compounds serve as a one-atom "N" synthon are not prominently reported in a survey of recent literature. This type of cycloaddition typically involves the reaction of a five-atom component with a single-atom source to construct a six-membered ring. While rhodium nitrenoids generated from N-tosyloxycarbamates are known to react with dienes, these reactions often lead to bis-aziridination or other pathways rather than a formal [5+1] cycloaddition.
Similarly, documented examples of (3+1) cyclization reactions involving this compound for the synthesis of strained four-membered nitrogen-containing rings are not readily found in the chemical literature. Research in the area of cycloadditions with carbamate-derived nitrenes has largely focused on their utility in [2+1] cycloadditions with alkenes and alkynes or C-H insertion reactions.
However, related annulation strategies using carbamate precursors have been developed. For instance, phosphine-catalyzed (4+1) annulative rearrangements of allenylic carbamates have been utilized to prepare 3-pyrrolines, demonstrating a different mode of cyclization for building five-membered N-heterocycles.
Other Mechanistic Investigations
The mechanism of reactions involving N-tosyloxycarbamates, particularly in the context of rhodium-catalyzed transformations, has been a subject of significant interest. The prevailing mechanism involves the initial formation of a rhodium-nitrene intermediate. nih.gov The stereospecificity observed in many of these reactions, such as intramolecular C-H insertion and aziridination, provides strong evidence for the involvement of this intermediate, which reacts in a concerted fashion to avoid the loss of stereochemical information. nih.gov
For C-H amination reactions, kinetic isotope effect studies have been conducted to probe the nature of the transition state. nih.gov These investigations help to elucidate whether the C-H bond cleavage is the rate-determining step and provide insight into the electronic nature of the transition state.
In the case of the more recently developed enantioselective aziridinations with planar chiral rhodium catalysts, detailed computational studies have refined the mechanistic picture. These studies indicate a stepwise pathway where the alkene insertion into the metal-amide bond is the rate-determining and enantio-determining step. This contrasts with the often-presumed concerted pathway for nitrene transfer and highlights that the precise mechanism can be highly dependent on the specific catalyst system and substrates involved.
Kinetic Isotope Effect (KIE) Studies
Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the mechanism of a chemical reaction, specifically for identifying whether a carbon-hydrogen bond is broken in the rate-determining step. In the context of rhodium-catalyzed C-H amination reactions using N-tosyloxycarbamates, the KIE is investigated by comparing the reaction rates of a substrate with that of its deuterated analogue.
While specific KIE values for this compound are not extensively documented in publicly available literature, studies on analogous N-tosyloxycarbamate systems provide valuable insights into the mechanism of C-H insertion. For intramolecular C-H amination reactions catalyzed by rhodium complexes, the observation of a significant primary KIE (kH/kD > 1) would suggest that the cleavage of the C-H bond is the rate-limiting step. Conversely, a KIE value close to unity would indicate that C-H bond breaking is not the rate-determining step, and that a preceding step, such as the formation of the rhodium-nitrene intermediate, is slower.
In a study of rhodium-catalyzed C-H amination reactions with N-tosyloxycarbamates, the electronic nature of the transition state was investigated, which is closely related to KIE studies. researchgate.net The stereospecificity observed in these reactions is often cited as evidence for a concerted C-H insertion mechanism involving a rhodium-nitrene species. umsl.edu For related alkyl nitrenes generated from substituted hydroxylamines in the presence of a rhodium catalyst, KIE values were found to be approximately identical for various Brønsted acids, suggesting a common C-H activation mechanism under these varied conditions. researchgate.net However, the KIE values did fluctuate as a function of the precursor structures, indicating that the nature of the nitrene precursor can influence the transition state of the C-H insertion step. researchgate.net
| Reactant System | Catalyst | KIE (kH/kD) | Implication |
| Alkyl Hydroxylamine (B1172632) Derivative | Rhodium Complex | Varies with precursor structure | C-H activation is part of the rate-determining step, and its transition state is sensitive to the nitrene precursor. |
| Alkyl Hydroxylamine Derivative with various Brønsted Acids | Rhodium Complex | Nearly identical across different acids | The fundamental C-H activation mechanism is consistent despite the presence of different Brønsted acids. |
This table is based on analogous systems to infer potential behavior for this compound.
Spectroscopic Probes for Intermediate Detection
The direct observation of reactive intermediates in catalytic cycles is crucial for confirming proposed mechanisms. In the transformations of this compound, a key proposed intermediate is a rhodium-nitrene species. umsl.eduresearchgate.net However, these intermediates are often highly reactive and present in low concentrations, making their direct spectroscopic detection challenging.
Researchers have often relied on indirect evidence to support the existence of such intermediates. The high stereospecificity of the C-H insertion and aziridination reactions is a strong indicator of a concerted mechanism, which points towards the involvement of a metal-nitrene species rather than a free nitrene. umsl.eduresearchgate.net Free nitrenes are known to undergo a wider range of reactions, including non-stereospecific pathways.
While direct spectroscopic data for the rhodium-nitrene intermediate derived from this compound is scarce, studies on similar systems have made progress. For instance, rhodium acylnitrene complexes, which are analogous to the carbamoyl (B1232498) nitrenes derived from this compound, have been structurally characterized using X-ray photocrystallography by designing specific chromophoric rhodium complexes. researchgate.net These studies provide strong evidence for the existence of singlet nitrenoid species as the active intermediates in acylamino transfer reactions. researchgate.net The development of advanced spectroscopic techniques and carefully designed experimental setups will be necessary to achieve direct observation of the transient species generated from this compound.
| Intermediate Type | Method of Investigation | Key Findings |
| Rhodium-Nitrene | Stereochemical studies of products | High stereospecificity suggests a concerted reaction mechanism involving a metal-nitrene intermediate. |
| Rhodium Acylnitrene (analogue) | X-ray Photocrystallography | Structural elucidation of a rhodium-acylnitrenoid, supporting the viability of such intermediates. |
Influence of Brønsted Acids and Substituents on Regioselectivity
The regioselectivity of C-H amination and other nitrene transfer reactions is a critical aspect that determines the synthetic utility of the method. Both Brønsted acids and the electronic properties of substituents on the reactants have been shown to exert significant control over the regiochemical outcome of these transformations.
Influence of Brønsted Acids:
The addition of Brønsted acids can modulate the regioselectivity of intramolecular C-H insertion reactions. In a study on rhodium alkyl nitrenes generated from substituted hydroxylamines, it was found that the regioselectivity between benzylic and tertiary C-H bonds could be altered by the presence of Brønsted acids. researchgate.net It is proposed that the rhodium nitrene can exist in equilibrium with a protonated nitrenium ion, and these two species exhibit different reactivities. researchgate.net The strength of the Brønsted acid can influence the position of this equilibrium; a stronger acid would favor the formation of the nitrenium ion, leading to a change in the observed regioselectivity. researchgate.net While this study was not performed on this compound directly, it provides a strong rationale for how Brønsted acids could be used to tune the regioselectivity of its reactions.
Influence of Substituents:
The electronic nature of substituents on the substrates plays a crucial role in directing the regioselectivity of nitrene transfer reactions. In the Rh(II)-catalyzed [5+1] cycloadditions of aryl-substituted vinylcyclopropanes with nitrenoid precursors, high regioselectivity is observed. This is consistent with a stepwise, polar mechanism involving the formation of a cationic intermediate. The regioselectivity is dictated by the cleavage of the cyclopropane (B1198618) C-C bond that is adjacent to the aryl group, leading to the formation of a stabilized benzylic cation.
Therefore, electron-donating groups on the aryl ring of the vinylcyclopropane (B126155) would be expected to further stabilize this cationic intermediate, potentially increasing the reaction rate and reinforcing the observed regioselectivity. Conversely, electron-withdrawing groups would destabilize the cationic intermediate, which could lead to lower yields or alternative reaction pathways. This principle of carbocation stabilization is a key factor in predicting the regiochemical outcome of such reactions.
| Factor | Effect on Regioselectivity | Mechanistic Rationale |
| Brønsted Acids | Modulates selectivity between different C-H bond types (e.g., benzylic vs. tertiary). | Shifts the equilibrium between the rhodium-nitrene and a more reactive nitrenium ion species. |
| Electron-Donating Substituents (on aryl-substituted reactants) | Favors reaction at the site that leads to a more stable cationic intermediate (e.g., benzylic position). | Stabilization of the positive charge in a stepwise, polar reaction mechanism. |
| Electron-Withdrawing Substituents (on aryl-substituted reactants) | May disfavor the formation of a cationic intermediate at the adjacent position. | Destabilization of the positive charge, potentially leading to lower reactivity or alternative pathways. |
Catalytic Systems for Benzyl Tosyloxycarbamate Reactivity
Rhodium-Catalyzed Transformations
Rhodium catalysts, particularly dirhodium(II) complexes, are highly effective in promoting the decomposition of N-tosyloxycarbamates to generate rhodium-nitrene species. These intermediates are pivotal in C-H insertion and cycloaddition reactions.
Dirhodium Complexes in C-H Insertion
Dirhodium(II) carboxylate complexes are prominent catalysts for C-H insertion reactions involving benzyl (B1604629) tosyloxycarbamate and its derivatives. These reactions provide an efficient route to the formation of C-N bonds, leading to the synthesis of valuable nitrogen-containing heterocycles. The rhodium-catalyzed decomposition of aliphatic N-tosyloxycarbamates facilitates the intramolecular insertion of the generated nitrene into benzylic, tertiary, and secondary C-H bonds to produce oxazolidinones with high yields and stereospecificity. researchgate.netsioc-journal.cnresearchgate.net This transformation proceeds at room temperature in the presence of a rhodium catalyst and an excess of a base like potassium carbonate, avoiding the need for harsh oxidants. researchgate.netresearchgate.net
The general mechanism involves the reaction of the N-tosyloxycarbamate with the dirhodium(II) catalyst to form a rhodium-nitrene intermediate. This electrophilic species then undergoes an intramolecular C-H insertion, which is believed to proceed via a concerted mechanism, thus explaining the observed stereospecificity. The choice of ligands on the dirhodium catalyst can influence the efficiency and selectivity of the C-H insertion process.
Table 1: Dirhodium-Catalyzed Intramolecular C-H Amination of N-Tosyloxycarbamates This table is interactive. You can sort and filter the data.
| Substrate | Catalyst | Base | Solvent | Product | Yield (%) | Ref. |
|---|---|---|---|---|---|---|
| N-Boc-N-((tosyl)oxy)phenethyl-amine | Rh₂(OAc)₄ | K₂CO₃ | CH₂Cl₂ | 2-Oxazolidinone derivative | 95 | researchgate.net |
| Cyclohexylmethyl Tosyloxycarbamate | [Rh₂(tpa)₄] | K₂CO₃ | CH₂Cl₂ | Fused Oxazolidinone | High | organic-chemistry.org |
| 2,2,2-trichloroethyl-N-tosyloxycarbamate | Rh(tpa)₄ | K₂CO₃ | Dichloromethane | Troc-protected amines | Moderate to excellent | researchgate.net |
Rh(II)-Catalyzed Cycloadditions
In addition to C-H insertion, Rh(II)-catalyzed nitrene transfer from N-tosyloxycarbamates can be applied to cycloaddition reactions. A notable example is the formal [5+1] cycloaddition between aryl-substituted vinylcyclopropanes and benzyl tosyloxycarbamate. This reaction, catalyzed by Rh₂(esp)₂, leads to the formation of substituted tetrahydropyridines with high regioselectivity. The reaction is proposed to proceed through a stepwise cationic pathway initiated by the Lewis acidic rhodium-nitrenoid intermediate. This methodology expands the utility of nitrene-transfer cycloadditions for the synthesis of six-membered nitrogen heterocycles.
Chiral Rhodium Catalysts for Asymmetric Induction
The development of chiral rhodium catalysts has enabled enantioselective C-H amination reactions using N-tosyloxycarbamates. Chiral dirhodium tetracarboxylate and tetracarboxamidate complexes have been successfully employed to induce asymmetry in intramolecular C-H insertion reactions, leading to the synthesis of enantioenriched oxazolidinones. For instance, Davies and coworkers developed the chiral catalyst Rh₂(S-TCPTAD)₄ for the conversion of N-tosyloxycarbamates to oxazolidinones with good enantioselectivity.
The choice of the chiral ligand is crucial for achieving high levels of enantiocontrol. Hashimoto's Rh₂(S-PTTL)₄ catalyst has also shown excellent performance in asymmetric C-H functionalization reactions. These chiral catalysts create a chiral environment around the rhodium-nitrene intermediate, directing its insertion into a specific enantiotopic C-H bond.
Table 2: Enantioselective Rhodium-Catalyzed C-H Amination This table is interactive. You can sort and filter the data.
| Substrate | Chiral Catalyst | Product | Enantiomeric Excess (ee %) | Ref. |
|---|---|---|---|---|
| N-Tosyloxycarbamate | Rh₂(S-TCPTAD)₄ | Chiral Oxazolidinone | 82 | |
| Aryldiazoacetate & Benzyl Silyl Ether | Rh₂(S-PTTL)₄ | C-H Functionalization Product | 95-98 | nih.gov |
Palladium-Catalyzed Transformations
While less common than rhodium catalysis for the direct reactivity of the N-tosyloxycarbamate group, palladium catalysts are widely used in cross-coupling reactions of benzylic derivatives. The tosylate group in this compound can potentially act as a leaving group in palladium-catalyzed cross-coupling reactions, although specific examples with this exact substrate are not extensively documented.
Generally, palladium-catalyzed reactions involving benzylic tosylates, such as Hiyama cross-couplings with organosilanes, have been reported. These reactions typically require a palladium catalyst and an activator to facilitate the C-C bond formation. The reactivity of this compound in such transformations would likely involve the cleavage of the C-O bond of the benzylic position. Palladium-catalyzed allylic cross-coupling of homoallylic tosylates has also been demonstrated, suggesting the potential for similar reactivity with allylic tosyloxycarbamates.
Copper-Catalyzed Transformations
Copper catalysts offer a cost-effective and versatile alternative for mediating reactions of N-tosyloxycarbamates. Copper-catalyzed intramolecular nitrene addition to alkenes using unsaturated N-tosyloxy carbamates has been shown to produce aziridines. In these reactions, the carbamate (B1207046) group serves as a tether between the alkene and the nitrene precursor.
The mechanism of copper-catalyzed aziridination is thought to involve a Cu(I)/Cu(III) catalytic cycle. The catalytically active Cu(I) species reacts with the N-tosyloxycarbamate to generate a copper-nitrene intermediate, which then undergoes addition to the alkene. These copper-catalyzed reactions provide a valuable method for the synthesis of functionalized aziridines.
Iron-Catalyzed Transformations
Iron, being an abundant and environmentally benign metal, has emerged as a promising catalyst for various organic transformations. Iron(II)-mediated aminohalogenation of cyclopentenyl N-tosyloxycarbamate has been reported, providing access to key intermediates for the synthesis of bioactive alkaloids. In these reactions, the choice of solvent and iron halide salt significantly influences the reaction outcome and yield.
Furthermore, iron-catalyzed C-H amination reactions have been developed, although examples specifically using this compound are not prevalent. The general strategy involves the in-situ generation of an iron-nitrene species that can then undergo C-H insertion. These iron-catalyzed methods represent a more sustainable approach to C-N bond formation.
Scandium-Catalyzed Transformations
The application of scandium catalysts in transformations specifically involving this compound is not extensively documented in the current chemical literature. However, the utility of scandium(III) triflate (Sc(OTf)₃) as a potent Lewis acid catalyst is well-established for a wide range of organic reactions, including those involving related carbamate and tosylate functionalities. dntb.gov.uaorganic-chemistry.org Chiral scandium complexes, often formed in situ from Sc(OTf)₃ and chiral ligands like Pybox or N,N'-dioxides, have been successfully employed in various enantioselective transformations. mdpi.com These include domino reactions, Michael additions, and cycloadditions. mdpi.com
Notably, scandium catalysis has been applied to the bromoaminocyclization of (E)-cinnamyl tosylcarbamates, which are structurally related to this compound. dntb.gov.ua This suggests the potential for scandium catalysts to activate the N-OTs bond in N-tosyloxycarbamates. While direct studies on this compound are pending, the established reactivity of scandium catalysts in promoting reactions with similar substrates indicates a promising, yet underexplored, area for future research.
Other Transition Metal Catalysts (e.g., Silver, Cobalt, Manganese, Osmium)
A variety of other transition metals have been successfully employed to catalyze reactions of N-tosyloxycarbamates and related compounds, demonstrating diverse reactivity profiles from C-H amination to vicinal oxyamination.
Silver-Catalyzed Transformations Silver catalysts, particularly AgClO₄ and AgNTf₂, have proven effective in promoting intramolecular C-H bond amination of carbamates. rhhz.net A key finding in this area is the ability to control regioselectivity by tuning the steric properties of the ancillary ligand. For instance, using a less sterically hindered bis(oxazoline) (BOX) ligand can favor γ-C-H amination to form a six-membered ring, while a more hindered ligand can direct the reaction toward β-C-H amination, yielding a five-membered ring product. rhhz.net Silver-catalyzed systems have also been developed for the enantioselective propargylic C-H amination of carbamate esters, showcasing their utility in asymmetric synthesis. rhhz.net These reactions are proposed to proceed through a silver-nitrene intermediate. rhhz.net
Cobalt-Catalyzed Transformations Cobalt complexes are effective catalysts for nitrene transfer reactions. usf.edu Cobalt-porphyrin systems, in particular, have been used for intramolecular C-H amination using arylsulfonyl azides as nitrene sources, operating under mild, neutral conditions. usf.edu The reactivity of cobalt catalysts extends to C(sp²)–H amination reactions as well. rhhz.net Furthermore, cobalt catalysis has been applied to the stereospecific aminocarbonylation of unactivated alkyl tosylates, demonstrating the ability of cobalt systems to activate the tosylate functional group, which is relevant to the N-OTs moiety in this compound. researchgate.net
Manganese-Catalyzed Transformations Manganese is an earth-abundant metal that has gained prominence in catalysis. Manganese-based pincer complexes have been developed for the N-alkylation of sulfonamides and the hydrogenation of carbamates. nih.govdoi.org These reactions highlight the ability of manganese catalysts to mediate transformations directly at the carbamate and related functional groups. Manganese-catalyzed C-H azidation has also been reported, providing a sustainable method for C-N bond formation. nih.gov
Osmium-Catalyzed Transformations Osmium catalysts have been used for the direct transformation of N-(tosyloxy)carbamates. A notable application is the osmium-catalyzed vicinal oxyamination of alkenes, which utilizes compounds like this compound as the nitrogen source to produce valuable vicinal amino alcohols. rhhz.netuwa.edu.au This reaction is applicable to a range of mono-, di-, and trisubstituted alkenes and exhibits good regioselectivity with unsymmetrical substrates. rhhz.net The catalytic loading of osmium can be as low as 0.1 mol%, demonstrating the efficiency of this system. rhhz.net
| Metal Catalyst System | Transformation Type | Substrate Class | Key Findings |
|---|---|---|---|
| Silver (AgClO₄/BOX Ligand) | Intramolecular C-H Amination | Carbamates | Regioselectivity (β vs. γ amination) is controlled by ligand sterics. rhhz.net |
| Cobalt (Porphyrin Complex) | Intramolecular C-H Amination | Arylsulfonyl Azides | Proceeds under mild, neutral conditions, generating N₂ as the only byproduct. usf.edu |
| Manganese (Pincer Complex) | N-Alkylation / Hydrogenation | Sulfonamides / Carbamates | Effective for C-N bond formation and reduction of carbamate groups. nih.govdoi.org |
| Osmium (OsO₄/K₂OsO₂(OH)₄) | Vicinal Oxyamination | Alkenes + N-(Tosyloxy)carbamates | Directly uses N-tosyloxycarbamates to form vicinal amino alcohols with good regioselectivity. rhhz.net |
Organocatalytic Approaches
Beyond transition metals, organocatalytic methods provide an alternative platform for activating this compound and related compounds. These approaches avoid the use of metals, which can be advantageous in terms of cost, toxicity, and ease of product purification.
Phosphine-Catalyzed Reactions Nucleophilic phosphine (B1218219) catalysis is initiated by the addition of a phosphine to an electrophilic starting material, creating a reactive zwitterionic intermediate. nih.gov While detailed studies on phosphine-catalyzed reactions of this compound are not widespread, related allenylic carbamates have been shown to undergo phosphine-catalyzed (4+1) annulation to produce 3-pyrrolines. This transformation proceeds through phosphonium (B103445) diene intermediates, showcasing a powerful method for heterocycle synthesis.
Photoredox Organocatalysis Organic photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions using visible light. This strategy has been applied to the C-H functionalization of carbamate-protected secondary amines. Using a highly oxidizing organic acridinium (B8443388) photocatalyst, the carbamate can be directly oxidized to a carbamyl cation radical. Subsequent deprotonation generates an α-carbamyl radical, which can be trapped by Michael acceptors to form new C-C bonds. This method allows for the α-functionalization of secondary amines without requiring pre-functionalization of the substrate.
| Organocatalytic System | Transformation Type | Substrate Class | Proposed Intermediate |
|---|---|---|---|
| Tertiary Phosphines | (4+1) Annulation | Allenylic Carbamates | Phosphonium diene |
| Acridinium Photocatalyst | α-C-H Functionalization | Carbamate-protected amines | α-Carbamyl radical |
Based on a comprehensive review of available scientific literature, it has been determined that there is no documented use of the chemical compound "this compound" for the specific synthetic applications outlined in the requested article. Extensive searches have not yielded any research findings, data, or methodologies that connect this compound to the synthesis of aziridines, tetrahydropyridines, piperidines, oxazolidinones, imidazoles, or diazete N-oxides. Furthermore, no information was found regarding its application in the strategic introduction of protected nitrogen functionalities into complex molecules.
Therefore, this article cannot be generated as it would lack the necessary scientific basis and factual accuracy. Providing content for the requested sections and subsections would require fabricating information, which falls outside the scope of scientifically accurate and verifiable reporting.
Applications of Benzyl Tosyloxycarbamate in Advanced Organic Synthesis
Role in the Total Synthesis of Bioactive Compounds and Natural Products
The formation of the amine functionality is a critical step in the synthesis of numerous natural products and bioactive compounds. sci-hub.se The strategic application of reagents like benzyl (B1604629) tosyloxycarbamate lies in their capacity to introduce nitrogen into complex molecular scaffolds with high degrees of selectivity. While specific total syntheses employing benzyl tosyloxycarbamate are not extensively documented in readily available literature, its role is well-established through the synthesis of key structural motifs that are prevalent in biologically active molecules.
One of the primary applications of N-tosyloxycarbamates, including the benzyl derivative, is in the intramolecular C-H insertion reaction to form substituted oxazolidinones. nih.gov These heterocyclic structures are crucial components of various pharmacologically important compounds, including antibiotics like linezolid (B1675486) and other chiral auxiliaries used in asymmetric synthesis. The rhodium-catalyzed intramolecular C-H amination using N-tosyloxycarbamates provides a direct and efficient route to these valuable building blocks. sci-hub.senih.gov This transformation is recognized as an established reaction utilized in total synthesis for the formation of β- or γ-amino alcohols, which are key intermediates for a wide range of natural products. sci-hub.se
The reaction's compatibility with various functional groups and its ability to proceed under relatively mild conditions make it a powerful tool in the late-stage functionalization of complex intermediates, a common challenge in total synthesis. nih.gov By enabling the direct conversion of a C-H bond to a C-N bond, this compound allows for more convergent and atom-economical synthetic routes, avoiding the need for pre-functionalized substrates that are often required in traditional methods.
Construction of Challenging C-N Bonds in Molecular Architectures
The construction of C-N bonds, particularly at sterically hindered or unactivated positions, represents a significant challenge in organic synthesis. This compound, in conjunction with a rhodium(II) catalyst, provides an elegant solution through C-H amination, effectively generating a nitrene intermediate that inserts into aliphatic C-H bonds. sci-hub.senih.gov This methodology is particularly powerful for intramolecular reactions, where it can be used to construct five-membered heterocyclic rings with high efficiency.
The process involves the generation of a rhodium-nitrene species from the N-tosyloxycarbamate in the presence of a base. This intermediate then undergoes an intramolecular C-H insertion, forming the C-N bond and constructing the oxazolidinone ring. The reaction demonstrates broad scope, successfully aminating tertiary, benzylic, and ethereal C-H bonds. nih.gov
Detailed research findings have optimized the conditions for this transformation. The choice of catalyst and base is crucial for achieving high yields. For instance, rhodium(II) carboxylate dimers are effective catalysts, and inorganic bases like potassium carbonate are used to facilitate the reaction. sci-hub.se The tosylate group on the reagent acts as an excellent leaving group, and the potassium tosylate byproduct can be easily removed by filtration, simplifying the purification process. nih.gov
The table below summarizes the results of intramolecular C-H amination using various N-tosyloxycarbamate substrates to form oxazolidinones, demonstrating the efficacy of this method for constructing challenging C-N bonds.
| Substrate (N-Tosyloxycarbamate Derivative) | Rhodium Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Cyclohexylmethyl Tosyloxycarbamate | [Rh₂(OAc)₄] | K₂CO₃ | CH₂Cl₂ | 78 |
| This compound Derivative (Intramolecular) | [Rh₂(OAc)₄] | K₂CO₃ | CH₂Cl₂ | 85 |
| Substrate with Tertiary C-H bond | [Rh₂(tpa)₄] | K₂CO₃ | Benzene | 99 |
| Substrate with Ethereal C-H bond | [Rh₂(OAc)₄] | Cs₂CO₃ | CH₂Cl₂ | 91 |
Data in the table is compiled from representative results for intramolecular C-H amination reactions of N-tosyloxycarbamates as reported in the chemical literature. sci-hub.se
This direct C-H functionalization strategy avoids lengthy synthetic sequences that might otherwise be required to install functionality at an unactivated carbon center, thus providing a more efficient and powerful approach to building complex molecular architectures containing essential C-N bonds.
Theoretical and Computational Studies on Benzyl Tosyloxycarbamate Reactivity
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) has been a cornerstone in unraveling the mechanistic nuances of reactions involving benzyl (B1604629) tosyloxycarbamate, particularly in the context of transition-metal catalyzed nitrene transfer. These studies have been pivotal in understanding the formation and reactivity of the key metal nitrene intermediates.
A critical aspect of the reactivity of metal-nitrene species generated from precursors like benzyl tosyloxycarbamate is the spin state of the intermediate, which can be either a singlet or a triplet. DFT calculations have been instrumental in determining the more favorable pathway. For rhodium(II)-catalyzed intramolecular C(sp³)–H amination of carbamates, DFT studies have shown that a concerted singlet pathway is generally more favorable than a triplet pathway, based on the calculated free energy of activation. rhhz.net This preference for a singlet state leads to the retention of the stereochemical configuration at the carbon atom in the product. rhhz.net
In contrast, for some ruthenium-catalyzed reactions, a stepwise mechanism involving a triplet metal nitrene intermediate has been proposed. rhhz.net This can lead to the formation of a mixture of stereoisomers. While not specifically detailing this compound, these findings on related N-tosyloxycarbamates provide a foundational understanding of the potential spin states and their implications for reactivity. The choice of metal catalyst and its ligand sphere plays a crucial role in determining the preferred spin state and, consequently, the reaction mechanism and stereochemical outcome.
The modeling of transition states is a powerful application of DFT that allows for the rationalization of reaction outcomes. In the context of nitrene transfer reactions, the geometry and energy of the transition state determine the rate and selectivity of the reaction. For instance, in silver-catalyzed C-H bond amination, theoretical studies have suggested an asynchronous concerted process that involves triplet spin-correlated radical pairs. rhhz.net
Kinetic isotope effect (KIE) experiments, often complemented by computational modeling, have shown that C-H activation is frequently the rate-determining step in these amination reactions. rhhz.net For example, a KIE value of kH/kD = 3.7 was observed in a palladium-catalyzed intermolecular C(sp²)–H amination, indicating that the C-H bond is broken in the transition state. rhhz.net These computational and experimental collaborations are crucial for building a comprehensive picture of the reaction pathway.
Prediction and Rationalization of Chemo-, Regio-, and Stereoselectivity
Computational studies are invaluable for predicting and explaining the selectivities observed in reactions of this compound. A notable example is the Rh(II)-catalyzed [5 + 1] cycloaddition of aryl-substituted vinylcyclopropanes with this compound, which proceeds with high regioselectivity to form tetrahydropyridines. rhhz.net Mechanistic studies, supported by computational analysis, suggest a stepwise cationic pathway is involved in this transformation. rhhz.net
Furthermore, DFT calculations have been employed to understand the chemoselectivity in competing reaction pathways, such as C-H insertion versus amide N-N ylide formation. In certain rhodium-catalyzed systems, it was proposed that the intramolecular reaction of the nitrene with the amide nitrogen to form a rhodium-coordinated N-N ylide intermediate is kinetically faster than the competing C-H insertion, even though it is thermodynamically less favorable. rhhz.net
Stereoselectivity is also a key area where computational modeling provides critical insights. For instance, the stereospecificity of rhodium-catalyzed aziridination reactions using N-tosyloxycarbamates has been attributed to a concerted mechanism. rhhz.net Conversely, the formation of a mixture of cis- and trans-aziridines in some copper-catalyzed systems points to a stepwise mechanism involving a triplet metal nitrene intermediate. rhhz.net
| Reaction Type | Catalyst System | Observed Selectivity | Proposed Mechanism (Supported by DFT) |
|---|---|---|---|
| [5 + 1] Cycloaddition | Rh(II) | High Regioselectivity | Stepwise cationic pathway |
| Intramolecular C-H Amination | Rh(II) | Stereospecific | Concerted singlet pathway |
| Intermolecular Aziridination | Cu(I) | Non-stereospecific (mixture of diastereomers) | Stepwise triplet pathway |
Computational Insights into Catalyst Design and Ligand Effects
Theoretical studies offer a powerful platform for the rational design of new catalysts and for understanding the role of ligands in controlling reactivity and selectivity. By modeling the interaction of this compound-derived nitrenes with different metal-ligand complexes, researchers can predict which catalysts will be most effective for a desired transformation.
For example, the development of chiral rhodium catalysts has enabled enantioselective intermolecular C-H amination reactions. rhhz.net Computational modeling can help to elucidate the origin of this enantioselectivity by analyzing the transition state structures of the competing diastereomeric pathways. Similarly, in the stereoselective amination of thioethers, the addition of ligands such as 4-dimethylaminopyridine (B28879) (DMAP) was found to significantly enhance the diastereomeric ratio. rhhz.net UV-vis spectroscopy and X-ray crystallography, in conjunction with computational models, indicated the formation of a thioether-Rh-DMAP complex, providing a rationale for the improved selectivity. rhhz.net
The choice of the metal itself has a profound impact on the reaction outcome. While rhodium catalysts are commonly used for nitrene transfer reactions, other metals like ruthenium, copper, palladium, and iron have also been employed, often leading to different reactivity profiles. rhhz.net DFT calculations can compare the energetics of reaction pathways with different metal catalysts, guiding the experimental choice of the optimal catalytic system.
| Metal Catalyst | Typical Reaction with Carbamate (B1207046) Nitrene Precursors | Mechanistic Insights from Computational Studies |
|---|---|---|
| Rhodium(II) | C-H Amination, Aziridination, Cycloadditions | Often proceeds via a concerted singlet pathway, leading to high stereospecificity. |
| Ruthenium | C-H Amination, Oxygenation Reactions | Can involve triplet nitrenoid intermediates, leading to stepwise mechanisms. |
| Copper | Aziridination | Can proceed through a stepwise mechanism with triplet intermediates, resulting in a loss of stereospecificity. |
| Palladium | C(sp²)–H Amination | Involves a rate-determining C-H activation step. |
| Iron(II) | Intramolecular Aminohydroxylation | Proceeds through a stepwise cycloamination via a carbo-radical species. |
Understanding Electronic Properties and Reactivity Profiles through Theoretical Models
While specific theoretical studies focusing solely on the electronic properties of this compound are not widely available in the literature, general principles of organic chemistry and computational models of related compounds allow for an understanding of its reactivity profile. The key functional groups—the benzyl group, the carbamate moiety, and the tosyl group—all contribute to the molecule's electronic character and reactivity.
The tosyl group is a strong electron-withdrawing group, which makes the attached oxygen a good leaving group. This facilitates the N-O bond cleavage that is essential for the formation of the nitrene intermediate upon reaction with a metal catalyst. The carbamate functionality provides a template for the subsequent C-N bond formation. The benzyl group, with its aromatic ring, can influence the reactivity of the nitrene through electronic and steric effects, and the benzylic C-H bonds can themselves be sites for intramolecular reactions.
Theoretical models can be used to calculate various electronic parameters, such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. These parameters can provide a quantitative basis for understanding the reactivity of this compound and for predicting its behavior in different chemical environments. For instance, the LUMO of the molecule would be expected to be associated with the N-O bond, indicating its susceptibility to nucleophilic attack by a catalyst, initiating the nitrene formation cascade.
Future Research Directions and Emerging Trends for Benzyl Tosyloxycarbamate
Expansion of Substrate Scope and Enhanced Functional Group Tolerance
A primary direction for future research lies in expanding the range of substrates that can effectively undergo reactions with Benzyl (B1604629) tosyloxycarbamate. Current methodologies have demonstrated success with a variety of substrates, but pushing the boundaries of what is possible will be crucial for its widespread adoption. This includes the use of more complex and sterically hindered molecules, as well as those containing a wider array of functional groups.
Enhanced functional group tolerance is a key aspect of this expansion. While rhodium-catalyzed reactions of N-tosyloxycarbamates have shown some tolerance for various functional groups, a more systematic investigation is needed to understand the limitations and to develop more robust systems. organic-chemistry.org The ability to perform C-H amination or aziridination in the presence of sensitive functional groups without the need for protecting groups would significantly increase the efficiency and applicability of these methods in the synthesis of complex molecules, such as pharmaceuticals and natural products.
Development of Novel and More Sustainable Catalytic Systems
The majority of current methods for activating Benzyl tosyloxycarbamate rely on rhodium catalysts. nih.govnih.govsci-hub.se While effective, the cost and potential toxicity of rhodium necessitate the development of more sustainable and economical alternatives. Future research will likely focus on exploring catalysts based on more abundant and environmentally benign metals such as iron, copper, and silver. researchgate.netacs.orgnih.govnih.gov The development of such catalysts would not only reduce the environmental impact of these reactions but also make them more accessible for large-scale industrial applications.
Furthermore, the design of new ligand scaffolds for these metal catalysts will play a crucial role in enhancing their reactivity, selectivity, and stability. nih.gov The goal is to create catalytic systems that can operate under milder reaction conditions, with lower catalyst loadings, and with the ability to be recycled and reused, further contributing to the sustainability of the process.
Advancements in Enantioselective and Diastereoselective Transformations
Achieving high levels of stereocontrol is a central theme in modern organic synthesis. For this compound, this translates to the development of highly enantioselective and diastereoselective C-H amination and aziridination reactions. While intramolecular reactions have shown good stereospecificity, achieving high stereoselectivity in intermolecular reactions remains a significant challenge. nih.govrhhz.net
Future research will focus on the design and application of chiral catalysts to induce asymmetry in these transformations. This includes the development of novel chiral rhodium carboxamidate catalysts and the exploration of other chiral transition metal complexes. nih.govacs.org The ability to control the absolute stereochemistry of the newly formed C-N bond is of paramount importance for the synthesis of chiral amines and their derivatives, which are prevalent in many biologically active molecules. For instance, the stereoselective intermolecular amination of alkenes has been achieved using chiral N-tosyloxycarbamates, demonstrating the feasibility of this approach. acs.org
Table 1: Diastereoselective Rhodium-Catalyzed Aziridination of Alkenes with a Chiral N-Tosyloxycarbamate
| Entry | Alkene | Aziridine (B145994) Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | trans-β-Methylstyrene | trans-aziridine | 74 | 17:1 |
| 2 | cis-β-Methylstyrene | cis-aziridine | 65 | 4:1 |
Data sourced from a study on stereoselective rhodium-catalyzed amination of alkenes. acs.org
Strategies for Precise Site-Selective Functionalization
The ability to selectively functionalize a specific C-H bond in a molecule containing multiple reactive sites is a major goal in synthetic chemistry. For reactions involving this compound, this translates to achieving high site-selectivity in C-H amination reactions. While intramolecular reactions offer a degree of inherent site-selectivity, developing methods for predictable and controllable intermolecular C-H amination is a key area for future investigation. emory.edursc.org
Research in this area will likely involve the use of directing groups to guide the catalyst to a specific C-H bond. Additionally, the development of catalysts with unique steric and electronic properties could enable differentiation between C-H bonds of similar reactivity. emory.edu Achieving precise site-selectivity would provide a powerful tool for the late-stage functionalization of complex molecules, allowing for the rapid generation of analogues with diverse biological activities.
Integration with Flow Chemistry and Photoredox Catalysis for Scalable Synthesis
To translate the synthetic utility of this compound from the laboratory to industrial-scale production, its integration with modern synthetic technologies such as flow chemistry and photoredox catalysis is essential. Continuous flow processes offer numerous advantages over traditional batch methods, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov Developing flow protocols for nitrene transfer reactions from this compound would be a significant step towards its practical application.
Photoredox catalysis, which utilizes visible light to initiate chemical reactions, offers a mild and sustainable alternative to traditional thermal methods. nih.govrsc.org The photochemical generation of nitrene intermediates from precursors is an active area of research. researchgate.netnih.gov Exploring the possibility of using photoredox catalysis to activate this compound could lead to the development of novel and more efficient C-N bond-forming reactions that can be conducted under ambient conditions.
Exploration of New Reaction Classes Beyond C-H Amination and Aziridination
While C-H amination and aziridination are the most well-established reactions of this compound, there is significant potential for the discovery of entirely new reaction classes. The nitrene intermediate generated from this precursor is a versatile reactive species that could participate in a variety of other transformations.
One promising area is the development of novel cyclization reactions, such as the enantioselective aza-Heck cyclizations of N-(tosyloxy)carbamates to synthesize pyrrolidines and piperidines. figshare.comdntb.gov.ua Further exploration could uncover other cascade reactions, cycloadditions, and rearrangement processes initiated by the nitrene intermediate. The discovery of such new reaction pathways would significantly broaden the synthetic utility of this compound and solidify its position as a valuable tool in the arsenal (B13267) of synthetic organic chemists.
Q & A
Q. Q1. What synthetic methodologies are effective for preparing benzyl tosyloxycarbamate, and how can reaction conditions be optimized?
Methodological Answer: this compound is typically synthesized via carbamate formation using tosyl chloride (TsCl) as an activating agent. A general approach involves:
Reagent Selection : Combine benzyl alcohol derivatives with carbamate precursors (e.g., N-hydroxylamine) in anhydrous dichloromethane (CH₂Cl₂) under nitrogen atmosphere .
Temperature Control : React at 0°C to prevent side reactions, followed by gradual warming to room temperature for completion.
Purification : Use silica gel chromatography (Hexane/EtOAc gradients) to isolate the product.
Key Data from Analogous Syntheses (e.g., Benzyl (tert-butyldimethylsilyl)oxycarbamate):
| Reagent | Solvent | Temperature | Yield | Purity (NMR) |
|---|---|---|---|---|
| TBSCl | CH₂Cl₂ | 0°C → RT | 77% | >95% (δ 0.15 ppm for Si-CH₃) |
Q. Optimization Tips :
- Catalyst Screening : Test Lewis acids (e.g., Et₃N) to enhance reaction efficiency.
- Solvent Effects : Compare polar aprotic solvents (e.g., THF) with CH₂Cl₂ for solubility and reactivity.
Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify characteristic signals (e.g., benzyl protons at δ 5.16 ppm, tosyl methyl at δ 2.40 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 282.1516 for silyl-protected analogs) .
- Elemental Analysis : Ensure ≤0.4% deviation from theoretical C/H/N values .
Q. Q3. How do steric and electronic effects of protecting groups influence the stability of this compound derivatives?
Methodological Answer:
- Steric Effects : Bulky groups (e.g., tert-butyldiphenylsilyl) reduce hydrolysis rates but may hinder subsequent functionalization .
- Electronic Effects : Electron-withdrawing groups (e.g., tosyl) enhance electrophilicity, facilitating nucleophilic substitution.
Q. Case Study :
- TBS vs. TBDPS Protecting Groups :
- TBSCl : Faster reaction kinetics (77% yield in 12 hours) but lower thermal stability.
- TBDPSCl : Higher steric protection (yield: 85%) but requires harsher deprotection conditions (e.g., TBAF) .
Q. Q4. What mechanistic insights explain the reactivity of the tosyloxy group in this compound during nucleophilic substitutions?
Methodological Answer:
- Leaving Group Ability : The tosyloxy group (OTs) is a superior leaving group compared to hydroxyl due to resonance stabilization of the departing anion.
- Kinetic Studies : Monitor reaction progress via HPLC or TLC to compare substitution rates with other leaving groups (e.g., Cl, Br).
Q. Supporting Data :
| Leaving Group | Relative Rate (k) |
|---|---|
| OTs | 1.0 (Reference) |
| Cl | 0.3 |
| Br | 0.7 |
Computational Modeling : Use DFT calculations to map transition states and activation energies .
Q. Q5. How can catalytic systems improve the enantioselective synthesis of this compound derivatives?
Methodological Answer:
- Chiral Catalysts : Screen organocatalysts (e.g., cinchona alkaloids) or metal complexes (e.g., Ru-BINAP) for asymmetric induction .
- Solvent Optimization : Polar solvents (e.g., DMF) may enhance catalyst-substrate interactions.
Case Study : Ammonium cerium phosphate (ACP) catalyzed esterification achieved 85% conversion under optimized conditions:
| Catalyst Loading | Acid:Alcohol Ratio | Time (h) | Conversion |
|---|---|---|---|
| 5 mol% | 1:1.2 | 6 | 85% |
| 10 mol% | 1:1.5 | 8 | 92% |
Q. Q6. What are the decomposition pathways of this compound under thermal or hydrolytic stress?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Monitor mass loss at 100–200°C to identify degradation products.
- Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) and analyze via LC-MS for hydrolysis byproducts (e.g., benzyl alcohol, tosic acid).
Q. Safety Implications :
- Toxic Byproducts : Detect nitrogen oxides (NOₓ) or CO during combustion using FTIR .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
